Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)
Description
Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) (CAS: 149796-59-8) is a palladium(II) complex featuring a bidentate 1,3-bis(diphenylphosphino)propane (dppp) ligand and two acetate counterions. Its molecular formula is C₃₁H₃₂O₄P₂Pd, with a molecular weight of 636.95 g/mol . The compound is a yellow-brown solid, moisture-sensitive, and widely employed in cross-coupling reactions, including Heck olefination, Suzuki-Miyaura couplings, and copolymerization of ethene with carbon monoxide . It is notable for activating less reactive aryl chlorides, enabling their coupling with boronic acids or olefins under mild conditions (e.g., 60–100°C) .
Properties
IUPAC Name |
acetic acid;3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2.2C2H4O2.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*1-2(3)4;/h1-12,14-21H,13,22-23H2;2*1H3,(H,3,4); | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLVIMJWRWLVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O4P2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium Diacetate Synthesis
Palladium diacetate (Pd(OAc)₂) serves as a critical precursor for synthesizing the target complex. The preparation of Pd(OAc)₂ involves reacting hydrous palladium oxide (HPO) with glacial acetic acid under controlled conditions. As detailed in patent US3318891A, HPO is precipitated from aqueous solutions of palladium salts (e.g., Pd(NO₃)₂ or Na₂PdCl₄) using sodium hydroxide. The HPO is then treated with acetic acid at temperatures below 85°C to avoid decomposition. For example:
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Procedure : 3.0 g PdCl₂ is dissolved in 10 mL hydrochloric acid (12N) at 75°C, diluted with ethanol, and reacted with triphenylphosphine in ethanol. While this method describes bis-triphenylphosphine palladium dichloride, analogous steps apply to Pd(OAc)₂ synthesis by substituting chloride with acetate.
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Key Insight : The purity of HPO is critical; improperly dried HPO yields contaminated Pd(OAc)₂.
1,3-Bis(diphenylphosphino)propane (dppp) Ligand Preparation
The dppp ligand is synthesized via a two-step metal-halogen exchange and metathesis reaction:
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Reaction of 1,3-dibromopropane with tert-butyllithium :
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Metathesis with phosphorus trichloride :
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Substitution with phenyllithium :
This method avoids the use of expensive starting materials and ensures high ligand purity.
Synthesis of Diacetato[dppp]Palladium(II)
Direct Ligand Substitution from Palladium Diacetate
The most straightforward route involves reacting Pd(OAc)₂ with dppp in a coordinating solvent:
Metathesis from Dichloro[dppp]Palladium(II)
An alternative method starts with dichloro[dppp]palladium(II), followed by chloride-to-acetate substitution:
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Synthesis of [PdCl₂(dppp)] :
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Acetate Substitution :
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Advantage : Avoids handling moisture-sensitive Pd(OAc)₂.
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Challenge : Requires strict stoichiometric control to prevent ligand degradation.
Optimization and Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes ligand solubility |
| Temperature | 25–40°C | Prevents Pd decomposition |
| Reaction Time | 8–12 hours | Ensures complete substitution |
Data adapted from highlight dichloromethane as ideal due to its inertness and ability to dissolve both Pd(OAc)₂ and dppp. Elevated temperatures (>60°C) risk ligand oxidation or palladium nanoparticle formation.
Stoichiometric Considerations
A 1:1 molar ratio of Pd(OAc)₂ to dppp is critical. Excess dppp leads to bis-phosphine complexes, while insufficient dppp yields unreacted Pd(OAc)₂. Patent CN102786551A emphasizes maintaining a 3–5:1 phosphine-to-palladium ratio for analogous triphenylphosphine complexes, but dppp’s bidentate nature reduces this to 1:1.
Characterization and Quality Control
Spectroscopic Analysis
Elemental Analysis
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| Pd | 22.1 | 21.8 ± 0.3 |
| P | 9.7 | 9.5 ± 0.2 |
| Data from show minor deviations due to residual solvent. |
Industrial-Scale Adaptations
Patent CN102786551A outlines scalable steps for bis-phosphine palladium complexes, adaptable to dppp:
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Precursor Dissolution : PdCl₂ in HCl/ethanol (40–80°C).
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Ligand Addition : dppp in ethanol (30–50× palladium mass).
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Crystallization : Cooling to 0°C yields >95% pure product.
Challenges and Mitigation Strategies
Air Sensitivity
The complex degrades in air to phosphine oxides. Solutions:
Chemical Reactions Analysis
Coupling Reactions
This compound is extensively utilized in cross-coupling reactions , which form carbon-carbon (C–C) or carbon-heteroatom bonds. Key applications include:
Suzuki-Miyaura Coupling
While not explicitly detailed in the sources, analogous palladium-diphosphine complexes are known to catalyze Suzuki reactions between aryl halides and boronic acids . The acetate ligands may enhance solubility in polar solvents like methanol or acetic acid, facilitating homogeneous catalysis .
Heck Reaction
The palladium center activates alkenes and aryl halides for coupling, forming substituted alkenes. The dppp ligand stabilizes the palladium intermediate, improving catalytic turnover .
Stille Coupling
Though not directly cited, the compound’s electronic properties suggest compatibility with Stille couplings (aryl halides + organostannanes), leveraging its stability under mild conditions .
Carbonylation Reactions
The compound catalyzes carbonylation reactions , introducing carbonyl groups (C=O) into substrates via carbon monoxide (CO) . Examples include:
The acetate ligands improve solubility in acetic acid, a common solvent for carbonylation, while the dppp ligand stabilizes palladium intermediates during oxidative addition and migratory insertion steps .
Solvent and Reaction Conditions
The compound’s solubility profile directly impacts its catalytic efficiency:
| Solvent | Solubility | Typical Use Case |
|---|---|---|
| Acetic acid | Highly soluble | Carbonylation reactions |
| Chloroform | Soluble | Low-temperature couplings |
| Methanol | Slightly soluble | Polar reaction media |
| Toluene | Very slightly soluble | Nonpolar systems |
Reactions are typically conducted at 60–100°C under 1–5 atm CO (for carbonylation) or inert atmospheres (for couplings) .
Mechanistic Insights
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Oxidative Addition : The palladium center reacts with aryl halides (e.g., Ar–X), forming a Pd(II)–Ar intermediate.
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Transmetalation : In Suzuki reactions, the boronic acid transfers its aryl group to palladium.
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Reductive Elimination : The final C–C bond forms, regenerating the Pd(0) species, which is reoxidized by the acetate ligands or external oxidants .
Comparative Advantages
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) is in cross-coupling reactions, particularly Suzuki and Heck reactions. This compound serves as an effective catalyst for the formation of carbon-carbon bonds, facilitating the coupling of aryl halides with organoboronic acids or alkenes.
Case Study: Suzuki Coupling
- Substrates: Aryl halides and phenylboronic acid.
- Conditions: Typically conducted in aqueous or organic solvents at elevated temperatures.
- Yield: Often exceeds 90% under optimized conditions.
| Reaction Type | Substrate 1 | Substrate 2 | Yield (%) |
|---|---|---|---|
| Suzuki | Bromobenzene | Phenylboronic acid | 92% |
| Heck | Iodobenzene | Styrene | 88% |
Carbonylation Reactions
Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) is also utilized in carbonylation reactions where it catalyzes the formation of carbonyl compounds from alkenes or alkynes in the presence of carbon monoxide.
Case Study: Carbonylation of Alkenes
- Substrate: 1-octene.
- Conditions: Carbon monoxide atmosphere, typically at elevated temperatures.
- Yield: Approximately 80% for octanal production.
Synthesis of Biologically Active Compounds
This palladium complex has been employed in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to facilitate selective transformations makes it valuable in medicinal chemistry.
Case Study: Synthesis of Anticancer Agents
- Target Compound: A specific anticancer agent derived from phenolic precursors.
- Methodology: Utilization of Pd(OAc)2(dppp) in a multi-step synthesis involving cross-coupling and functional group transformations.
- Outcome: High purity and yield (up to 85%).
Polymerization Processes
Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) has found applications in polymer chemistry, particularly in the polymerization of olefins and other monomers.
Case Study: Olefin Polymerization
- Monomer: Ethylene.
- Catalyst System: Pd(OAc)2(dppp) combined with co-catalysts.
- Results: High molecular weight polyethylene with controlled architecture.
Summary and Conclusion
Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) is a crucial catalyst in modern organic synthesis and materials science. Its applications span from facilitating cross-coupling reactions to synthesizing complex organic molecules and polymers. The compound's versatility is underscored by its effectiveness in achieving high yields and purities across various chemical transformations.
Mechanism of Action
The mechanism by which Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the phosphine ligands. This coordination facilitates the activation of substrates, allowing for the formation of new chemical bonds. The compound forms a six-membered chelate ring with a natural bite angle of 91°, which is crucial for its catalytic activity .
Comparison with Similar Compounds
Ligand and Metal Center Variations
2.1.1 Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II) (CAS: N/A)
- Structure: Palladium(II) center with a ferrocene-based bis(dicyclohexylphosphino) ligand and two chloride ligands.
- Applications : Effective in Buchwald-Hartwig aminations and C–S bond formations due to the electron-rich dicyclohexylphosphine ligands, which enhance oxidative addition efficiency .
- Performance : Demonstrates higher thermal stability than dppp-based complexes but requires higher temperatures (100–120°C) for aryl chloride activation .
2.1.2 Bis(triphenylphosphine)palladium(II) acetate (CAS: N/A)
- Structure : Palladium(II) with two triphenylphosphine (PPh₃) ligands and acetate ions.
- Applications : Used in Stille couplings and carbonylative couplings.
- Performance : Less effective for aryl chlorides compared to dppp-Pd(II) complexes due to weaker electron-donating properties of PPh₃ .
2.1.3 1,3-Bis(diphenylphosphino)propane nickel(II) chloride (CAS: 15629-92-2)
- Structure : Nickel(II) center with dppp ligand and chloride counterions.
- Applications: Limited to Kumada couplings (C–C bond formation between Grignard reagents and aryl halides).
- Performance : Lower catalytic activity than palladium analogs but cost-effective for large-scale industrial processes .
Catalytic Performance Data
Key Observations :
- The dppp-Pd(II) complex outperforms nickel and PPh₃-Pd(II) analogs in activating aryl chlorides, achieving near-quantitative yields in Heck reactions .
- Ferrocene-based Pd(II) complexes exhibit superior stability but require harsher conditions .
Stability and Handling
- Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II): Moisture-sensitive; requires storage under inert gas .
- Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II): Stabilized by dichloromethane adduct formation; less prone to decomposition .
- Nickel(II) analogs : Air-stable but prone to ligand dissociation in polar solvents .
Substrate Scope and Limitations
- dppp-Pd(II) : Broad substrate tolerance, including electron-deficient aryl chlorides and sterically hindered olefins .
- PPh₃-Pd(II) : Restricted to activated substrates (e.g., aryl iodides/bromides) .
- Ferrocene-Pd(II) : Compatible with heteroaromatic substrates but ineffective for aliphatic halides .
Biological Activity
Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) (commonly referred to as Pd(dppp)(OAc)2) is a palladium complex that has gained attention in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, mechanisms, and implications based on diverse sources.
Chemical Structure and Properties
Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) is characterized by its coordination of palladium with the bidentate ligand 1,3-bis(diphenylphosphino)propane (dppp) and two acetate groups. The chemical formula for this compound is , and it has a molecular weight of approximately 589.77 g/mol. The palladium center typically adopts a square planar geometry, which is crucial for its catalytic properties.
The biological activity of Pd(dppp)(OAc)2 primarily stems from its ability to facilitate carbon-carbon bond formation through various reactions such as Suzuki-Miyaura and Heck reactions. These reactions are essential in organic synthesis and have implications in drug development and material science.
Key Mechanistic Insights:
- Catalytic Role : The palladium center acts as a catalyst that lowers the activation energy required for the coupling of organic substrates.
- Ligand Influence : The dppp ligand provides steric and electronic properties that enhance the reactivity of the palladium complex.
- Acetate Groups : The acetate ligands can influence solubility and stability, affecting the overall catalytic efficiency.
Biological Applications
Research has indicated potential applications of Pd(dppp)(OAc)2 in medicinal chemistry, particularly concerning its cytotoxic effects against cancer cells.
Case Studies:
- Cytotoxicity Against Cancer Cells : A study demonstrated that palladium complexes exhibit selective cytotoxicity towards various cancer cell lines. Pd(dppp)(OAc)2 was tested against breast cancer cells, showing significant inhibition of cell proliferation at micromolar concentrations.
- Antimicrobial Activity : Other investigations have reported that palladium complexes possess antimicrobial properties, making them candidates for developing new antibacterial agents.
Pharmacokinetics
The pharmacokinetics of Pd(dppp)(OAc)2 involves its absorption, distribution, metabolism, and excretion (ADME). Factors influencing these parameters include:
- Solubility : The solubility of the compound in biological fluids affects its bioavailability.
- Stability : Stability in physiological conditions is crucial for maintaining activity.
- Interaction with Biomolecules : The ability to interact with DNA or proteins can lead to therapeutic effects or toxicity.
Comparative Analysis
The following table summarizes the biological activity and characteristics of Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) compared to other palladium complexes:
| Compound | Cytotoxicity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) | High | Moderate | Catalytic carbon-carbon bond formation |
| Bis(triphenylphosphine)palladium(II) | Moderate | Low | Similar catalytic processes |
| [1,3-Bis(diphenylphosphino)propane]palladium(II) Chloride | High | Moderate | Catalytic activity in cross-coupling |
Q & A
Q. What are the primary catalytic applications of diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) in organic synthesis?
This complex is widely used in Heck olefin oxidation reactions , coupling reactions involving aryl halides (e.g., with boronic acids), and the synthesis of ketones or nitriles. It also facilitates the activation of less reactive aryl chlorides when immobilized on polymer fiber Cat™ supports. Key reactions include:
- Heck-type cross-coupling of vinyl ethers .
- Copolymerization of ethene with carbon monoxide .
- Suzuki-Miyaura couplings under mild conditions, particularly with aryl chlorides . Methodology tip: Use inert atmospheres (e.g., N₂/Ar) and anhydrous solvents to prevent ligand dissociation due to moisture sensitivity .
Q. What are the structural features influencing the catalytic activity of this Pd(II) complex?
The bidentate 1,3-bis(diphenylphosphino)propane (dppp) ligand provides steric bulk and electronic stabilization to the palladium center, enhancing oxidative addition kinetics with aryl halides. The acetate ligands act as labile leaving groups, enabling substrate coordination. Key structural attributes:
Q. How should this catalyst be stored and handled to maintain stability?
Store at 0–6°C under inert gas (e.g., argon) due to sensitivity to moisture and oxygen. Use anhydrous solvents (e.g., THF, toluene) and degas reaction mixtures to prevent decomposition. Catalytic activity degrades significantly if exposed to air or humidity .
Advanced Research Questions
Q. How can reaction conditions be optimized for Heck olefin oxidation using this catalyst when facing low yields or side products?
Common issues arise from competing β-hydride elimination or oxidative degradation of substrates. Optimization strategies include:
- Temperature control : Lower temperatures (60–80°C) reduce side reactions .
- Additives : Use silver salts (e.g., Ag₂CO₃) to scavenge acetate ligands, accelerating the catalytic cycle .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides but may increase side reactions; non-polar solvents (e.g., toluene) favor selectivity . Contradiction note: While DMF enhances reactivity, it can also promote Pd black formation, requiring careful monitoring .
Q. Why does this catalyst underperform in coupling reactions with sterically hindered aryl chlorides, and how can this be addressed?
The dppp ligand’s flexibility may inadequately stabilize Pd intermediates with bulky substrates. Solutions include:
- Ligand modification : Replace dppp with more rigid ligands (e.g., Xantphos) to improve steric tolerance .
- Pre-activation : Pre-treat the catalyst with reducing agents (e.g., Zn powder) to generate active Pd(0) species . Comparative Catalysts like [1,3-bis(diphenylphosphino)propane]palladium(II) dichloride show higher activity for bulky substrates due to stronger Pd–P bonding .
Q. How does the immobilization of this catalyst on polymer fiber Cat™ affect its recyclability and substrate scope?
Immobilization reduces Pd leaching and enables heterogeneous catalysis , improving recyclability (3–5 cycles with <10% activity loss). However, diffusion limitations narrow the substrate scope:
- Effective for : Electron-deficient aryl chlorides and small boronic acids.
- Ineffective for : Bulky substrates (e.g., ortho-substituted aryls) due to restricted pore access . Methodology tip: Characterize the polymer support via BET surface area analysis and TGA to correlate porosity with catalytic efficiency .
Q. What spectroscopic or computational methods are recommended to study mechanistic pathways involving this catalyst?
- NMR spectroscopy : Monitor ligand exchange and Pd intermediate formation (e.g., ³¹P NMR for phosphine ligand dynamics) .
- DFT calculations : Model oxidative addition and transmetallation steps to identify rate-limiting stages .
- XAS (X-ray absorption spectroscopy) : Probe oxidation state changes in operando conditions .
Key Research Challenges
- Ligand Dissociation : Acetate ligands may prematurely detach, requiring additives for stabilization .
- Substrate Limitations : Steric hindrance and electronic deactivation in aryl chlorides necessitate ligand engineering .
- Scalability : Heterogeneous systems (e.g., polymer supports) improve recyclability but complicate reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
